molecular formula C13H14ClN B6166056 1H,2H,3H,4H-benzo[h]quinoline hydrochloride CAS No. 19105-60-3

1H,2H,3H,4H-benzo[h]quinoline hydrochloride

Cat. No. B6166056
CAS RN: 19105-60-3
M. Wt: 219.7
InChI Key:
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Description

1H,2H,3H,4H-benzo[h]quinoline hydrochloride is a type of heterocyclic compound . Compounds with the benzo[h]quinoline core are valuable classes of heterocycles with a wide range of applications exhibiting antibacterial, wound healing, antioxidant, and anticancer activity .


Synthesis Analysis

Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines offers a straightforward approach to benzo[h]quinolines . The substituent at the triple bond governs a choice between transition metal or Brønsted acid catalysis . A direct electrophilic activation by trifluoromethanesulfonic acid induces an almost quantitative cyclization of the o-aryl (phenylethynyl) fragment .


Molecular Structure Analysis

The molecular weight of 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride is 219.71 . The IUPAC name is 1,2,3,4-tetrahydrobenzo[h]isoquinoline hydrochloride .


Chemical Reactions Analysis

Cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines is a key reaction in the synthesis of benzo[h]quinolines . The choice between transition metal or Brønsted acid catalysis is governed by the substituent at the triple bond .


Physical And Chemical Properties Analysis

1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride is a powder with a melting point of 275-276 degrees . It is stored at room temperature .

Safety and Hazards

The safety information for 1H,2H,3H,4H-benzo[h]isoquinoline hydrochloride includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1H,2H,3H,4H-benzo[h]quinoline hydrochloride involves the condensation of 2-aminobenzophenone with cyclohexanone followed by cyclization and subsequent hydrochloride salt formation.", "Starting Materials": [ "2-aminobenzophenone", "cyclohexanone", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzophenone (1.0 g) and cyclohexanone (1.2 g) in ethanol (20 mL) and add a catalytic amount of hydrochloric acid.", "Step 2: Heat the mixture under reflux for 4 hours.", "Step 3: Cool the reaction mixture and add sodium hydroxide solution until the pH reaches 9-10.", "Step 4: Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the solution and recrystallize the product from ethanol to obtain 1H,2H,3H,4H-benzo[h]quinoline as a yellow solid.", "Step 6: Dissolve the product in hydrochloric acid and evaporate to dryness to obtain 1H,2H,3H,4H-benzo[h]quinoline hydrochloride as a white solid." ] }

CAS RN

19105-60-3

Molecular Formula

C13H14ClN

Molecular Weight

219.7

Purity

95

Origin of Product

United States

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